![molecular formula C24H30N4OS B4542805 6-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4542805.png)
6-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound belongs to a class of chemicals that are typically of interest for their potential biological activities. Compounds with similar structures, such as benzimidazoles and tetrahydrobenzothiophenes, are often explored for their pharmacological properties, including their interactions with various biological targets.
Synthesis Analysis
Synthesis of complex organic molecules like this often involves multi-step reactions, starting from simpler precursors. For benzimidazole derivatives, common steps include the formation of the benzimidazole core, followed by functionalization at specific positions on the ring. Tetrahydrobenzothiophene units might be synthesized through cyclization reactions, then integrated with the benzimidazole unit through coupling reactions (Liu et al., 2008).
Molecular Structure Analysis
Molecular structure analysis often involves computational and spectroscopic methods to determine the configuration and conformation of the molecule. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling provide insights into the 3D arrangement of atoms within the molecule, which is critical for understanding its chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactions involving this compound would largely depend on its functional groups. Benzimidazole derivatives can undergo various reactions, including alkylation, acylation, and nucleophilic substitution, offering a pathway to further modify the molecule (Ghorab et al., 1995).
properties
IUPAC Name |
6-methyl-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4OS/c1-17-9-10-18-19(16-30-22(18)15-17)23(29)26-24-25-20-7-3-4-8-21(20)28(24)14-13-27-11-5-2-6-12-27/h3-4,7-8,16-17H,2,5-6,9-15H2,1H3,(H,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLBJUYSQFPZQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=NC4=CC=CC=C4N3CCN5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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